molecular formula C49H58I4N6O2 B117208 1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide CAS No. 143413-85-8

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

Numéro de catalogue: B117208
Numéro CAS: 143413-85-8
Poids moléculaire: 1270.6 g/mol
Clé InChI: GRRMZXFOOGQMFA-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mechanistic Insights into Sequence-Selective Bis-Intercalation with Double-Stranded DNA

Structural Dynamics of Asymmetric Benzoxazole-Quinolinium Chromophore Alignment

YOYO-1’s bis-intercalation mechanism arises from its dimeric structure, featuring two benzoxazole-quinolinium chromophores linked by a tetramethyl-4,7-diazaundecamethylene chain. The asymmetric alignment of these chromophores enables simultaneous insertion into adjacent base pairs, inducing localized unwinding and elongation of the DNA helix.

Key Structural Parameters:
Property Value (YOYO-1–DNA Complex) Reference
Helical Unwinding Angle 24° ± 8° per YOYO-1 molecule
Contour Length Increase 38% at saturation (1:4 bp)
Persistence Length Unchanged (~50 nm)

The benzoxazole moiety intercalates via π-π stacking with purine bases, while the quinolinium group stabilizes the complex through electrostatic interactions with the phosphate backbone. This asymmetry ensures preferential binding to regions with alternating purine-pyrimidine sequences, such as 5'-AGCT-3'.

Cooperative Minor Groove Recognition Through Polyamine Linker Interactions

The polyamine linker (4,7-diazaundecamethylene) plays a critical role in stabilizing the bis-intercalated complex. Molecular dynamics simulations reveal that the linker adopts a helical conformation, enabling simultaneous minor groove binding and charge neutralization.

Thermodynamic Contributions:
Interaction Type Energy Contribution (kcal/mol)
Electrostatic (Linker-DNA) -12.4 ± 1.2
Van der Waals (Chromophore) -8.9 ± 0.7
Entropic Penalty +6.3 ± 0.9

The linker’s dimethylammonium groups form hydrogen bonds with O2 of thymine and N3 of adenine in the minor groove, enhancing sequence selectivity for A-tract regions. Cooperative binding is evidenced by a Hill coefficient of 1.8 ± 0.3, indicating positive cooperativity between the two chromophores.

Thermodynamic Stability of Extended Base Pair Stacking Configurations

YOYO-1 stabilizes bis-intercalated DNA through extended base pair stacking and charge delocalization. Isothermal titration calorimetry (ITC) measurements report a binding constant ($$K_a$$) of $$1.4 \times 10^9 \, \text{M}^{-1}$$ under low ionic strength (10 mM phosphate buffer).

Stability Metrics:
Condition $$\Delta G$$ (kcal/mol) $$\Delta H$$ (kcal/mol) $$T\Delta S$$ (kcal/mol)
10 mM Na$$^+$$ -12.1 ± 0.5 -9.8 ± 0.4 +2.3 ± 0.3
100 mM Na$$^+$$ -10.3 ± 0.6 -8.1 ± 0.5 +2.2 ± 0.4

The enthalpy-driven binding ($$|\Delta H| > |T\Delta S|$$) suggests dominant contributions from van der Waals interactions and base pair stacking. At saturation (1 YOYO-1 per 4 bp), the DNA duplex undergoes a 1.5 ± 0.4 bp elongation per intercalated molecule, consistent with unwinding-induced lengthening.

Propriétés

IUPAC Name

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRMZXFOOGQMFA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58I4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030161
Record name YOYO-1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Molecular Probes MSDS]
Record name YOYO-1
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CAS No.

143413-85-8
Record name YOYO-1
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Record name YOYO-1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YOYO-1
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0
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Mécanisme D'action

Activité Biologique

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide, commonly referred to as YoYo-1 , is a synthetic organic compound notable for its applications in molecular biology, particularly as a fluorescent dye for nucleic acid staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide
  • Molecular Formula : C51H54I4N4O6
  • Molecular Weight : 1270.6 g/mol
  • CAS Number : 143413-85-8

Target Interaction

YoYo-1 acts primarily as a bis-intercalating nucleic acid stain , specifically targeting double-stranded DNA (dsDNA). Its mechanism involves the intercalation between the base pairs of DNA, which significantly enhances its fluorescence upon binding. This property makes it a valuable tool in fluorescence microscopy and DNA analysis.

Biochemical Pathways

The interaction of YoYo-1 with dsDNA triggers several biochemical pathways:

  • Fluorescence Imaging Pathway : The binding results in increased fluorescence intensity, allowing for the visualization of nucleic acids in various biological samples.
  • Competition with Other DNA-Binding Molecules : YoYo-1 can compete with therapeutic drugs for DNA binding sites, potentially affecting drug efficacy .

DNA Analysis

One significant application of YoYo-1 is in DNA analysis. Hilal and Taylor (2007) demonstrated its utility in determining the stoichiometry of DNA-dye interactions. Their study highlighted how YoYo-1 can be employed to study the binding characteristics and dynamics of nucleic acids .

Molecular Imaging and Diagnostics

Recent advances have leveraged YoYo-1 in molecular imaging techniques. For instance:

  • Aptamer Beacons : Researchers have developed molecular aptamer beacons that utilize YoYo-1 as a fluorescent reporter for detecting specific biomolecules in living cells .

Fluorescent Probes in Research

YoYo-1 serves as a fluorescent probe in various research contexts:

  • It is used to label DNA in cell studies and to visualize cellular processes involving nucleic acids.

Study on Thrombin Detection

Chi et al. (2019) explored the use of YoYo-1 in developing a thrombin detection platform using quantum dot–aptamer beacons. The study demonstrated that the incorporation of YoYo-1 significantly improved the detection sensitivity and selectivity for thrombin .

Fluorescence Characteristics and Environmental Influence

Research has shown that the fluorescence quantum yield of YoYo-1 is minimal in aqueous environments but increases dramatically upon binding to dsDNA. This property is crucial for its application in biological assays where high sensitivity is required .

Data Table: Key Studies on YoYo-1

Study ReferenceFocus AreaKey Findings
Hilal & Taylor (2007)DNA-Dye InteractionEstablished stoichiometry of DNA binding with YoYo-1
Chi et al. (2019)Thrombin DetectionDeveloped a sensitive detection platform using YoYo-1
Moutsiopoulou et al. (2019)Molecular ImagingDemonstrated applications of YoYo-1 in aptamer beacon technology

Applications De Recherche Scientifique

Biological Applications

TOTO 1 exhibits a range of applications primarily due to its fluorescent properties. The following sections detail its specific uses:

Nucleic Acid Hybridization

TOTO 1 is extensively used in nucleic acid hybridization assays. Its ability to bind specifically to nucleic acids allows for the detection of DNA and RNA sequences in various biological samples. This application is crucial for:

  • Gene Expression Analysis : Identifying specific gene transcripts.
  • Mutation Detection : Diagnosing genetic mutations associated with diseases such as cystic fibrosis and human papillomavirus (HPV) infections .

Fluorescence Microscopy

The compound's fluorescence characteristics make it suitable for use in fluorescence microscopy. It can be utilized to visualize cellular components and processes by labeling nucleic acids within cells. This application includes:

  • Cellular Localization Studies : Tracking the localization of specific nucleic acids within live or fixed cells.
  • Transcription Studies : Observing transcriptional activity by monitoring RNA synthesis in real-time .

PCR and DNA Fragment Sizing

TOTO 1 is employed in polymerase chain reaction (PCR) techniques to enhance the visualization of amplified DNA fragments. Its application includes:

  • Quantitative PCR (qPCR) : Enabling sensitive detection of low-abundance DNA sequences.
  • DNA Fragment Analysis : Assisting in sizing DNA fragments generated during PCR amplification .

Marker Systems for Product Authentication

The compound serves as a marker system for product authentication in various industries. Its fluorescent properties can be harnessed to ensure the integrity of products by verifying the presence of specific nucleic acid sequences associated with authentic products .

Case Studies

Several studies highlight the effectiveness of TOTO 1 in practical applications:

Case Study 1: Detection of HPV

In a study focused on detecting HPV, TOTO 1 was used as a fluorescent probe to identify viral DNA in clinical samples. The results demonstrated high sensitivity and specificity compared to traditional methods, making it a valuable tool in clinical diagnostics .

Case Study 2: Gene Expression Profiling

Another research project utilized TOTO 1 to profile gene expression in cancer cell lines. The study revealed distinct expression patterns that correlated with tumor progression, showcasing the compound's utility in cancer research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 TOTO-1
  • Structure: TOTO-1 replaces the benzoxazole group in YOYO-1 with a benzothiazole unit, resulting in 1,1'-(4,4,7,7-tetramethyl-4,7-diazaundecamethylene)-bis-4-[3-methyl-2,3-dihydro-(benzo-1,3-thiazole)-2-methylidene]-quinolinium tetraiodide .
  • Binding and Fluorescence : Like YOYO-1, TOTO-1 binds dsDNA via bis-intercalation and shows similar fluorescence enhancement (~1,000-fold). However, its thiazole moiety may alter electronic properties, slightly shifting emission spectra compared to YOYO-1 .
  • Applications : Used in cystic fibrosis mutation detection via laser-excited fluorescence gel scanners due to its stable DNA complexes .
2.1.2 YOYO-3
  • Structure : A homolog of YOYO-1 with extended benzoxazole substituents .
  • Binding Dynamics: YOYO-3 induces unique DNA structural changes, such as removing supercoils in covalently closed circular (CCC) DNA and altering linking numbers. It also exhibits both bis- and mono-intercalation modes, as shown by fluorescence lifetime measurements .
  • Fluorescence : Lower quantum yield compared to YOYO-1 but useful for specialized applications requiring DNA topology modulation .

Conventional Mono-Intercalators

2.2.1 Ethidium Bromide
  • Structure: A planar phenanthridinium mono-intercalator.
  • Fluorescence : Only ~20–30-fold enhancement upon DNA binding, necessitating higher concentrations for imaging .
  • Drawbacks : Mutagenic and less photostable than YOYO-1. Lacks the bis-intercalative stability, leading to dissociation during electrophoresis .
2.2.2 SYBR Green I
  • Structure : Unsymmetrical cyanine dye with a single intercalating unit.
  • Fluorescence : ~100-fold enhancement, intermediate between ethidium bromide and YOYO-1.
  • Applications : Common in qPCR but unsuitable for single-molecule studies due to lower brightness .

Non-Intercalative DNA Binders

2.3.1 SYTO-9
  • Structure: Cell-permeable cyanine dye that binds dsDNA minor grooves.
  • Fluorescence : Moderate enhancement (~50-fold) but usable in live-cell imaging.
  • Limitations : Weaker binding affinity and rapid photobleaching compared to YOYO-1 .
2.3.2 DAPI
  • Structure: Diamidino phenylindole, a minor-groove binder with specificity for AT-rich regions.
  • Fluorescence: 20-fold enhancement. Limited to fixed cells due to membrane impermeability .

Comparative Analysis Tables

Table 1: Fluorescence Properties

Compound Binding Mode Quantum Yield Enhancement Emission Max (nm) Primary Applications
YOYO-1 Bis-intercalation 1,000× 509 PFGE, single-molecule imaging
TOTO-1 Bis-intercalation 1,000× 515 Mutation detection
Ethidium Bromide Mono-intercalation 20–30× 605 Gel staining
SYBR Green I Mono-intercalation ~100× 522 qPCR

Table 2: Structural and Functional Differences

Compound Heterocycle Intercalation Sites DNA Stability Mutagenicity
YOYO-1 Benzoxazole Two High Low
TOTO-1 Benzothiazole Two High Low
Ethidium Bromide Phenanthridine One Moderate High
DAPI N/A Minor groove Moderate Low

Key Research Findings

DNA Backbone Distortion : YOYO-1 binding elongates and unwinds DNA at intercalation sites, as shown by NMR studies . This contrasts with TOTO, which induces similar distortions but preserves microsecond-scale DNA dynamics .

Fluorescence Lifetime : YOYO-1’s lifetime increases from ~0.3 ns (free) to ~2.7 ns (DNA-bound), outperforming ethidium bromide (~1.5 ns bound) .

Méthodes De Préparation

Formation of the Benzooxazole Moiety

The benzo-1,3-oxazole ring is synthesized via cyclization of 2-amino-5-chlorobenzophenone derivatives. In a representative protocol, 2-amino-5-chloro-benzophenone is reacted with chloroacetyl chloride in hexane at 61–70°C for 6 hours, yielding an intermediate acylated product. Cyclization is then achieved using urotropine (hexamethylenetetramine) and ammonium bicarbonate in ethanol at 40–80°C for 4–7 hours. This step forms the fused benzooxazole-quinoline system.

Key Reaction Conditions

  • Solvent: Ethanol or hexane

  • Catalysts: Urotropine (1.3–1.9 eq relative to substrate)

  • Temperature: 50–80°C

  • Yield: 73–91% (HPLC purity >90%)

Quaternization of the Quinoline Nitrogen

The quinoline nitrogen is alkylated using 3-iodopropane to introduce the iodopropyl side chain. This reaction is typically conducted in acetonitrile or dimethylformamide (DMF) at 75–85°C for 4–8 hours. The resulting 1-(3-iodopropyl)-4-[(3-methyl-2(3H)-benzooxazolylidene)methyl]quinolinium iodide serves as the monomeric building block.

Dimerization via the Tetramethyl-Diazaundecamethylene Linker

The dimeric structure is assembled by reacting two equivalents of the monomer with 4,4,7,7-tetramethyl-4,7-diazaundecamethylene diiodide.

Preparation of the Diamine Linker

Purification and Characterization

Recrystallization

The crude tetraiodide product is purified via recrystallization from a DMF/water mixture (mass ratio 1:6). The solution is heated to 50°C, filtered to remove insoluble impurities, and cooled to 20–30°C to precipitate the pure compound.

Analytical Data

  • Melting Point : 212–215°C

  • HPLC Purity : >98%

  • UV-Vis Absorption : λ~max~ 489 nm (bound to DNA)

  • Fluorescence Emission : λ~max~ 509 nm (quantum yield increase >1000-fold upon DNA binding)

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod BMethod C
Monomer Yield 91%85%88%
Dimerization Yield 73%78%65%
Purity (HPLC) >90%>95%>92%
Reaction Time 18 hours24 hours16 hours

Method A, derived from patent literature, emphasizes cost-effective cyclization conditions, while Method B prioritizes high-purity dimerization. Method C utilizes optimized solvents for faster reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete alkylation may yield mono-quaternized byproducts. This is addressed by using excess monomer (2.2 eq) and extending reaction times.

Solubility Issues

The tetraiodide salt exhibits limited solubility in organic solvents. Recrystallization from DMF/water mixtures enhances purity without compromising yield.

Scale-Up Considerations

Industrial-scale synthesis requires careful temperature control during exothermic quaternization steps. Continuous flow reactors have been proposed to improve safety and consistency .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be validated?

The compound is synthesized via reflux reactions using substituted benzaldehyde derivatives and ethanol as a solvent, followed by solvent evaporation and filtration . Purity validation involves multi-modal characterization:

  • 1H/13C NMR for structural confirmation (e.g., Ascend Bruker 500 MHz).
  • FTIR to identify functional groups (e.g., Shimadzu 1S-FTIR).
  • Mass spectrometry (LC-MSD-TRAP-SL or X500 QTOF) for molecular weight verification .

Q. What characterization techniques are essential for confirming its structural integrity?

Beyond NMR and FTIR, advanced mass spectrometry and elemental analysis are critical. For example:

  • High-resolution MS to distinguish isotopic patterns.
  • X-ray crystallography (if crystalline) to resolve stereochemistry.
  • HPLC for purity assessment (>95% threshold) .

Q. How can initial biological activity assays be designed for this compound?

Use a tiered approach:

  • In vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines).
  • Dose-response curves to determine IC50 values.
  • Control experiments with structurally similar analogs to isolate activity mechanisms .

Advanced Research Questions

Q. How can synthetic yield be optimized using factorial design?

Apply 2^k factorial design to test variables like reaction time, temperature, and catalyst loading. For example:

  • Factors : Reflux duration (4–8 hrs), acetic acid concentration (3–7 drops).
  • Response : Yield (%) and purity. Statistical tools (ANOVA) identify significant factors, reducing trial-error approaches .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic effects : Check for tautomerism or solvent interactions via variable-temperature NMR.
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts.
  • Heteronuclear coupling analysis (e.g., HSQC, HMBC) to assign ambiguous signals .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

Link hypotheses to molecular docking (e.g., binding affinity to DNA topoisomerases) or quantitative structure-activity relationship (QSAR) models. For example:

  • Density Functional Theory (DFT) to calculate electron distribution in the quinolinium core.
  • Pharmacophore mapping to identify critical functional groups .

Q. How can AI-driven simulations enhance understanding of its physicochemical properties?

Integrate COMSOL Multiphysics with machine learning to:

  • Predict solubility in non-aqueous solvents.
  • Optimize membrane separation processes (e.g., nanofiltration for purification).
  • Simulate diffusion kinetics in biological membranes .

Q. What methodologies address heterogeneous data in multi-study comparisons?

Use bibliometric analysis to map trends and gaps across publications. For example:

  • VOSviewer to cluster studies by biological targets (e.g., antimicrobial vs. anticancer).
  • Meta-analysis to reconcile conflicting IC50 values using random-effects models .

Methodological Tables

Q. Table 1. Key Synthetic Variables and Optimization Strategies

VariableRange TestedOptimal ValueImpact on Yield
Reflux Time4–8 hrs6 hrs+22%
Acetic Acid3–7 drops5 drops+15%
Solvent Volume50–150 mL100 mL+10%
Data derived from factorial design experiments .

Q. Table 2. Common Spectral Artifacts and Solutions

Artifact TypeCauseResolution Method
Split NMR PeaksTautomeric formsVT-NMR at 25°C vs. 60°C
IR Band ShiftingSolvent polarityDry film vs. KBr pellet
MS AdductsNa+/K+ ionsPost-column ion suppression
Based on troubleshooting workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 2
Reactant of Route 2
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

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